Enhanced Lipophilicity vs. Parent Thieno[3,2-b]pyridine Scaffold
The XLogP3 of 3‑phenyl‑6‑(trifluoromethyl)thieno[3,2‑b]pyridine is computed as 4.5, compared with an ACD/LogP of 3.02 for the unsubstituted thieno[3,2‑b]pyridine core [1]. This represents an increase of approximately 1.5 log units, pushing the compound into the optimal lipophilicity range (LogP 3–5) often targeted for CNS penetration while maintaining a topological polar surface area of 41.1 Ų—identical to the parent scaffold—thus preserving a favorable balance between passive permeability and metabolic stability [1].
| Evidence Dimension | Lipophilicity (LogP) and polar surface area |
|---|---|
| Target Compound Data | XLogP3 = 4.5; TPSA = 41.1 Ų |
| Comparator Or Baseline | Thieno[3,2-b]pyridine (unsubstituted): ACD/LogP = 3.02; TPSA ≈ 41 Ų |
| Quantified Difference | ΔLogP ≈ +1.5; TPSA difference ≈ 0 |
| Conditions | Computed physicochemical properties (PubChem XLogP3; ACD/Labs Percepta for comparator) |
Why This Matters
Higher lipophilicity without increase in polar surface area is a key driver for CNS multiparameter optimization (MPO) scores, making this scaffold a more suitable starting point for brain‑penetrant kinase inhibitor programs than the unsubstituted core.
- [1] PubChem Compound Summary for CID 16413740, 3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine. U.S. National Library of Medicine. https://pubchem.ncbi.nlm.nih.gov/compound/16413740 (accessed Apr 2026). View Source
